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Compound of Interest

Compound Name:
Palmitoyl-DL-carnitine chloride,

powder

Cat. No.: B12061794

Get Quote

Executive Summary
Palmitoyl-DL-carnitine chloride (P-DL-C) represents a critical intersection between

mitochondrial bioenergetics and lipotoxic signaling.[1] While the L-isomer is the physiological

substrate for

-oxidation, the racemic DL-mixture is frequently utilized in research as a cost-effective
surfactant-mimetic to study membrane perturbations, protein kinase C (PKC) modulation, and
ion channel kinetics.

This guide dissects the specific utility of P-DL-C in metabolic disorder modeling, distinguishing

its role as a metabolic probe from its function as a pharmacological inhibitor. It addresses the

"Stereochemical Trap"—the confounding effects of the D-isomer—and provides validated

protocols for solubility and delivery.

Part 1: Chemical Identity & Physicochemical
Properties
The Stereochemical Trap
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Researchers must distinguish between the physiological substrate and the chemical reagent.

Palmitoyl-L-carnitine: The biologically active form transported by Carnitine

Palmitoyltransferase 2 (CPT2) for mitochondrial

-oxidation.

Palmitoyl-DL-carnitine (Racemic): A 50:50 mixture. The D-isomer is not a substrate for

-oxidation and may act as a competitive inhibitor of carnitine acyltransferases or a
competitive binder at receptor sites.

Implication: Use P-DL-C for biophysical studies (membrane fluidity, channel blocking, PKC

inhibition). Use pure L-isomer for metabolic flux or respiration studies to avoid kinetic artifacts

caused by D-isomer accumulation.

Solubility & Stability Profile
P-DL-C is an amphiphilic molecule with a long hydrophobic tail (C16) and a polar head group. It

behaves like a cationic surfactant.

Property Specification Critical Note

Molecular Weight 436.07 g/mol Chloride salt form.

Solubility (Organic)
Ethanol (>20 mg/mL), DMSO

(>14 mg/mL)
Preferred for stock solutions.

Solubility (Aqueous)
~10-25 mg/mL (with

heat/sonication)

Unstable. Aqueous solutions

hydrolyze rapidly.

CMC
~5-10

M

Above this concentration, it

forms micelles, acting as a

detergent rather than a

monomeric ligand.

Storage -20°C, Desiccated
Hygroscopic. Protect from

moisture to prevent hydrolysis.
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Part 2: Mechanistic Relevance in Metabolic
Disorders
P-DL-C is used to model Lipotoxicity, a hallmark of Type 2 Diabetes (T2D) and Ischemic Heart

Disease.

Insulin Resistance: The PKC/PTP1B Axis
Accumulation of long-chain acylcarnitines is a stronger predictor of insulin resistance than

circulating free fatty acids.

Mechanism A (PKC Modulation): P-DL-C is commercially classified as a PKC Inhibitor (IC50

~1-5

M) in vitro, blocking phorbol ester binding. However, in physiological models, accumulation of
acylcarnitines is linked to the activation of stress kinases (PKC

, PKC

) which serine-phosphorylate IRS-1, blocking insulin signaling.

Mechanism B (PTP1B Activation): Recent evidence suggests palmitoylcarnitine activates

Protein Tyrosine Phosphatase 1B (PTP1B), which directly dephosphorylates the Insulin

Receptor (Tyr1151), terminating the signal.

Mitochondrial Dysfunction
Uncoupling Effect: At sub-micellar concentrations, P-DL-C acts as a weak uncoupler,

dissipating the proton gradient (

).

Pore Opening: High concentrations (>10

M) induce the opening of the Mitochondrial Permeability Transition Pore (mPTP), leading to
swelling, cytochrome c release, and apoptosis.

Visualization: The Lipotoxic Signaling Pathway
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Caption: Mechanistic pathways linking Palmitoylcarnitine accumulation to Insulin Resistance

and Mitochondrial stress.

Part 3: Experimental Workflows
Protocol 1: Preparation of BSA-Conjugated Stock
Purpose: To deliver P-DL-C to cells in a physiologically relevant manner (bound to albumin)

and prevent detergent-induced cytotoxicity. Relevance: Essential for cell culture treatments

(e.g., C2C12 myotubes, Cardiomyocytes).

Stock Preparation: Dissolve P-DL-C powder in 100% Ethanol to a concentration of 50 mM.
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BSA Solution: Prepare a 10% (w/v) Fatty Acid-Free BSA solution in PBS or culture media.

Warm to 37°C.

Conjugation:

While vortexing the BSA solution, slowly add the 50 mM P-DL-C stock dropwise.

Target Ratio: 5:1 (molar ratio of Fatty Acid:BSA) is standard, but for P-DL-C, a 2:1 or 4:1

ratio is often safer to ensure full binding.

Note: The final concentration of Ethanol in the media must remain <0.1%.

Incubation: Incubate at 37°C for 30 minutes with gentle shaking to allow equilibrium binding.

Filtration: Sterile filter (0.22

m). Use immediately; do not freeze-thaw conjugated stocks.

Protocol 2: Mitochondrial Uncoupling Assay (Seahorse
XF)
Purpose: To determine if P-DL-C is acting as a substrate or a toxin.

Permeabilization: Use saponin or digitonin to permeabilize plasma membranes (P-DL-C

cannot easily cross the plasma membrane without transporters, but permeabilization allows

direct mitochondrial access).

Substrate Injection:

Condition A (L-form Control): Inject Palmitoyl-L-carnitine (20

M) + Malate. Expect: Increased OCR (State 3 respiration).

Condition B (DL-form Test): Inject Palmitoyl-DL-carnitine (20

M) + Malate.

Analysis:
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If OCR increases similarly to L-form: The L-isomer is being oxidized; D-isomer interference

is low.

If OCR is blunted or Proton Leak (State 4) is high: The D-isomer or surfactant nature is

uncoupling the membrane.

Workflow Visualization: Solubilization Logic
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Caption: Decision tree for solubilizing Palmitoyl-DL-carnitine to ensure experimental validity.

Part 4: Troubleshooting & Controls
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Issue Cause Solution

Cell Death < 1 Hour Detergent effect (Micelles).

Reduce concentration below

CMC (<10

M) or increase BSA molar

ratio.

No PKC Inhibition Competitive binding failure.

Ensure low calcium conditions;

P-DL-C efficacy is Ca2+

dependent.

Precipitation in Media Hydrolysis or low solubility.

Do not store aqueous stocks.

Prepare fresh in

DMSO/Ethanol and dilute

immediately.

Inconsistent OCR D-isomer interference.

Switch to pure Palmitoyl-L-

carnitine for metabolic flux

assays. Use DL only for

toxicity/signaling.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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